![molecular formula C20H13NO3S B2850226 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide CAS No. 921862-54-6](/img/structure/B2850226.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide, also known as DTAA, is a chemical compound that has gained attention due to its potential applications in scientific research. DTAA is a derivative of anthracene and thiophene, and its unique structure makes it a promising candidate for a variety of research applications.
Mechanism Of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is not well understood, but it is believed to interact with cellular membranes and proteins. N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been shown to have a high binding affinity for certain proteins, which may explain its potential applications in imaging and sensing.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and biocompatible. N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been shown to be stable under a variety of conditions, which makes it a promising candidate for in vivo imaging and sensing applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is its strong fluorescence properties, which make it a useful tool for imaging and sensing applications. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is relatively easy to synthesize and has been well-characterized in scientific literature. However, one limitation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is its relatively low solubility in water, which may limit its potential applications in certain experiments.
Future Directions
There are several potential future directions for research involving N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide-based materials for use in organic electronics and photovoltaics. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide may have potential applications in drug delivery and therapeutics, due to its ability to interact with cellular membranes and proteins. Finally, further research is needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide and its potential applications in a variety of scientific fields.
Synthesis Methods
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of anthracene with thiophene, followed by the addition of an acetyl group. The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been well-documented in scientific literature, and it is generally considered to be a straightforward process.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including organic electronics, photovoltaics, and materials science. N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and sensing applications. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has been explored as a potential building block for organic semiconductors, due to its unique electronic properties.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-17(11-12-5-4-10-25-12)21-16-9-3-8-15-18(16)20(24)14-7-2-1-6-13(14)19(15)23/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSRIXYSXENHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.